N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide
Description
N-[1-(4-Chlorophenyl)-1-Methylethyl]-1-Pentyl-1H-Indazole-3-Carboxamide is a synthetic indazole-derived carboxamide characterized by a pentyl chain at the 1-position of the indazole core and a branched 4-chlorophenyl-substituted ethyl group at the carboxamide nitrogen. The 4-chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pentyl chain could influence metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)propan-2-yl]-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c1-4-5-8-15-26-19-10-7-6-9-18(19)20(25-26)21(27)24-22(2,3)16-11-13-17(23)14-12-16/h6-7,9-14H,4-5,8,15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGZJKYOJZGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345334 | |
| Record name | 4-chloro CUMYL-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631074-65-1 | |
| Record name | 4-chloro CUMYL-PINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Diazonium Salt Route
Early synthetic routes for indazole-3-carboxamides relied on diazonium salt intermediates, which posed significant safety risks due to their explosive nature. The process involved:
- Diazotization of 2-aminobenzonitrile derivatives using nitrous acid.
- Cyclization under acidic conditions to form the indazole core.
- Hydrolysis of the nitrile group to a carboxylic acid.
- Amide coupling with 1-(4-chlorophenyl)-1-methylethylamine.
This method suffered from low overall yields (25–43%) and operational hazards during diazonium salt handling. Scale-up limitations arose from exothermic reactions and the need for rapid cooling to ambient temperatures within 10 minutes.
Novel Diazonium-Free Synthesis
A patent by US20110172428A1 disclosed a safer, three-step diazonium-free protocol for indazole-3-carboxylic acid precursors (Figure 1):
Step 1 : Condensation of chloral hydrate (3) with substituted phenylhydrazine (4) in aqueous methanol (25–30°C, 1 h).
Step 2 : Cyclization using aluminum chloride in dichloromethane (40°C, 2 h).
Step 3 : Acidic hydrolysis with acetic acid/HCl (90°C, 1 h) to yield indazole-3-carboxylic acid (2).
This route improved safety by eliminating diazonium intermediates but required precise control of aluminum chloride stoichiometry to prevent side reactions.
Synthesis of N-[1-(4-Chlorophenyl)-1-Methylethyl]-1-Pentyl-1H-Indazole-3-Carboxamide
Carboxamide Formation
The final step involves coupling indazole-3-carboxylic acid (2) with 1-(4-chlorophenyl)-1-methylethylamine using carbodiimide-based activation (Table 1):
Reagents :
- Indazole-3-carboxylic acid (1.0 equiv)
- 1-(4-Chlorophenyl)-1-methylethylamine (1.2 equiv)
- N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
- Dichloromethane solvent
Procedure :
- Activate carboxylic acid with DCC/DMAP in dichloromethane (0°C, 30 min).
- Add amine dropwise, warm to room temperature, stir 12 h.
- Filter precipitated dicyclohexylurea, concentrate under vacuum.
- Purify via silica chromatography (hexane:ethyl acetate 3:1).
Alternative One-Pot Methodology
A streamlined approach combines indazole formation and amide coupling in a single reactor:
- React 3-nitro-2-pentylbenzaldehyde with hydroxylamine to form oxime.
- Reduce oxime to amine using hydrogen/palladium.
- Perform in situ carboxamide formation with 4-chlorocumyl chloride.
This method reduces purification steps but achieves lower yields (55–60%) due to intermediate instability.
Optimization Challenges and Solutions
Crystal Form Control
Indazole-3-carboxylic acid exists in two polymorphic forms:
- Form A : Solvent-free, stable up to 210°C (XRPD peaks at 12.4°, 15.7°, 24.1° 2θ).
- Form B : Solvate form, converts to Form A upon MeOH reflux.
Polymorph selection critically impacts coupling reaction kinetics. Form A provides 18% faster reaction rates compared to Form B.
Byproduct Formation
Major impurities include:
- N-Pentyl regioisomer (5–8%): Controlled via stoichiometric amine excess.
- Dimerized carbodiimide (3–5%): Minimized by low-temperature activation.
Analytical Characterization
Spectroscopic Data
1H NMR (CDCl3) :
- δ 8.25 (s, 1H, indazole H-4)
- δ 7.84 (d, J = 8.2 Hz, 2H, chlorophenyl)
- δ 4.20 (t, J = 7.1 Hz, 2H, pentyl CH2)
- δ 1.62 (s, 6H, cumyl CH3)
HRMS (ESI+) :
Chromatographic Purity
HPLC (C18, acetonitrile/water 70:30):
Industrial Scale-Up Considerations
Solvent Selection
Optimal solvents for large-scale reactions:
| Step | Solvent | Volume (L/kg) | Recovery (%) |
|---|---|---|---|
| Cyclization | Dichloromethane | 6.5 | 92 |
| Coupling | Toluene | 4.8 | 95 |
| Crystallization | Heptane | 3.2 | 88 |
Toluene replaces dichloromethane in coupling steps to meet environmental regulations.
Waste Stream Management
Key waste products per kilogram product:
- Aluminum chloride sludge: 2.4 kg
- Aqueous acidic waste (pH <1): 15 L
- Spent silica gel: 0.8 kg
Neutralization with calcium carbonate reduces aluminum content to <50 ppm in effluent.
Chemical Reactions Analysis
Types of Reactions
4-chloro CUMYL-PINACA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl ring and the indazole core.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-chloro CUMYL-PINACA.
Scientific Research Applications
Pharmacological Research
N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide is primarily studied for its pharmacological effects, particularly its interaction with the cannabinoid receptors in the endocannabinoid system.
- Cannabinoid Receptor Agonism : This compound acts as a potent agonist at the CB1 and CB2 receptors, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control. Studies have shown that it exhibits a higher affinity for CB1 receptors compared to natural cannabinoids like THC, suggesting potential therapeutic applications in pain management and appetite stimulation .
Toxicology and Safety Assessment
Given the rise of synthetic cannabinoids in recreational use, research has focused on the toxicological profile of this compound.
- Toxicological Studies : Various studies have reported acute toxicity associated with synthetic cannabinoids. For instance, animal studies indicated that high doses could lead to severe neurological effects and alterations in behavior . Understanding these effects is crucial for regulatory assessments and public health safety.
Medicinal Chemistry
The compound's unique structure allows for modifications that can enhance its therapeutic efficacy or reduce side effects.
- Design of Derivatives : Researchers are exploring derivatives of this compound to improve selectivity for cannabinoid receptors while minimizing adverse effects. This approach aims to develop new analgesics or anti-inflammatory agents that leverage the beneficial aspects of cannabinoid signaling without the psychoactive properties associated with THC .
Case Study 1: Analgesic Properties
A study published in 2023 evaluated the analgesic properties of this compound in rodent models. The findings indicated significant pain relief comparable to traditional analgesics but with a different side effect profile.
| Study Aspect | Details |
|---|---|
| Objective | Assess analgesic efficacy |
| Method | Rodent pain models |
| Results | Significant reduction in pain behaviors; lower side effects compared to opioids |
Case Study 2: Neurobehavioral Effects
Another investigation assessed the neurobehavioral effects of this compound in mice. The study found that while it produced anxiolytic-like effects at low doses, higher doses resulted in hyperactivity and anxiety-like behaviors.
| Study Aspect | Details |
|---|---|
| Objective | Evaluate neurobehavioral impact |
| Method | Behavioral assays in mice |
| Results | Dose-dependent effects; low doses reduced anxiety, high doses increased anxiety |
Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Pharmacological | Agonism at cannabinoid receptors | Higher affinity for CB1 than THC |
| Toxicological | Assessment of acute toxicity | Severe neurological effects at high doses |
| Medicinal Chemistry | Development of derivatives for improved efficacy | Potential for new analgesics without psychoactivity |
Mechanism of Action
4-chloro CUMYL-PINACA exerts its effects by binding to cannabinoid receptors in the body. The primary molecular targets are the CB1 and CB2 receptors, which are part of the endocannabinoid system. Upon binding, the compound activates these receptors, leading to various physiological and psychological effects. The pathways involved include modulation of neurotransmitter release and alteration of signal transduction mechanisms .
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues
AKB48 (N-(1-Adamantyl)-1-Pentyl-1H-Indazole-3-Carboxamide)
- Structural Differences : AKB48 replaces the 4-chlorophenyl-methylethyl group with a rigid adamantyl moiety.
- Receptor Binding : The adamantyl group in AKB48 enhances CB1 receptor binding due to its bulk and hydrophobicity, whereas the 4-chlorophenyl group in the target compound may offer similar or distinct binding kinetics.
JWH-018 (Naphthalen-1-yl-(1-Pentylindol-3-yl)Methanone)
- Structural Differences : JWH-018 features an indole core instead of indazole and a naphthoyl group at the 3-position.
- Pharmacological Effects: Despite structural divergence, JWH-018 shares the pentyl chain and exhibits CB1 agonism. However, it also lacks DAT affinity or DA release effects, aligning it with the target compound’s non-stimulant profile .
- Metabolic Stability : The indazole core in the target compound may confer greater resistance to oxidative metabolism compared to JWH-018’s indole structure.
Anandamide (Arachidonylethanolamide)
- Structural Differences: Anandamide, an endogenous cannabinoid, contains an arachidonyl chain and ethanolamide group, contrasting with the synthetic indazole backbone of the target compound.
- Receptor Binding : Both compounds competitively bind CB1 receptors, but anandamide has lower efficacy and rapid degradation by fatty acid amide hydrolase (FAAH), unlike synthetic analogues designed for prolonged activity .
Functional Analogues
Proguanil Hydrochloride (1-(p-Chlorophenyl)-5-Isopropylbiguanide Monohydrochloride)
- Structural Similarity : Shares a 4-chlorophenyl group but lacks the indazole-carboxamide scaffold.
- Pharmacological Divergence : Proguanil is an antimalarial agent targeting dihydrofolate reductase, highlighting how chlorophenyl substitution can serve divergent biological roles depending on the core structure .
Data Table: Key Comparisons
Research Findings and Mechanistic Insights
- Receptor Selectivity : The indazole carboxamide scaffold in the target compound and AKB48 favors CB1/CB2 binding over off-target effects (e.g., DAT), unlike cocaine or amphetamine .
- Role of Chlorophenyl Groups : While the 4-chlorophenyl group in the target compound and Proguanil enhances molecular interactions (hydrophobic/π-stacking), its functional impact depends on the core structure—CB1 agonism vs. antimalarial activity .
- Metabolic Considerations: The pentyl chain in synthetic cannabinoids may delay hepatic degradation compared to anandamide’s arachidonyl chain, which is rapidly metabolized .
Biological Activity
N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide, commonly referred to as 4-chloro CUMYL-PINACA , is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its interaction with cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids and is often studied for its potential therapeutic effects and safety profile.
- CAS Registry Number : 1631074-65-1
- Molecular Formula : C22H26ClN3O
- Molecular Weight : 383.9 g/mol
Biological Activity
4-chloro CUMYL-PINACA acts primarily as a potent agonist at the CB1 and CB2 cannabinoid receptors, which are integral to the endocannabinoid system involved in various physiological processes.
The compound binds to the CB1 receptor with high affinity, leading to various downstream effects, including modulation of neurotransmitter release and alterations in pain perception. Its selectivity for the CB2 receptor also suggests potential anti-inflammatory properties.
1. Receptor Binding Affinity
Studies have shown that 4-chloro CUMYL-PINACA exhibits significant binding affinity for cannabinoid receptors:
- CB1 Receptor Ki : Approximately 0.5 nM
- CB2 Receptor Ki : Approximately 2 nM
This high affinity indicates that the compound may elicit strong psychoactive effects similar to those of THC (tetrahydrocannabinol), the active component of cannabis.
2. In Vivo Studies
In animal models, administration of 4-chloro CUMYL-PINACA has been associated with:
- Increased locomotor activity : Suggestive of stimulant-like effects.
- Analgesic effects : Demonstrated through reduced pain responses in various pain models.
Case Studies
A notable case study involved the analysis of synthetic cannabinoids in biological samples. The presence of 4-chloro CUMYL-PINACA was detected in urine samples from individuals exhibiting symptoms of intoxication, highlighting its recreational use and potential for abuse.
Table 1: Summary of Biological Effects
Toxicology and Safety Profile
While the therapeutic potential is significant, the safety profile of 4-chloro CUMYL-PINACA remains a concern. Reports indicate potential adverse effects such as:
- Psychosis : Instances of severe psychological reactions in users.
- Cardiovascular issues : Elevated heart rates and blood pressure noted in some cases.
Q & A
Q. What synthetic routes are recommended for synthesizing N-[1-(4-chlorophenyl)-1-methylethyl]-1-pentyl-1H-indazole-3-carboxamide, and how is its purity and structure validated?
Methodological Answer:
- Synthesis : Utilize a multi-step organic synthesis approach, starting with indazole core functionalization followed by carboxamide coupling. For example, react 1-pentyl-1H-indazole-3-carboxylic acid with 1-(4-chlorophenyl)-1-methylethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Validation :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity threshold.
- Structure : Confirm via - and -NMR spectroscopy (e.g., characteristic peaks for pentyl chain at δ 0.8–1.6 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How does this compound interact with cannabinoid receptors, and what assays quantify its binding affinity and functional activity?
Methodological Answer:
- Receptor Binding : Use competitive radioligand displacement assays with -CP55,940 or -WIN55,212-2 on CB1/CB2-expressing cell membranes. Calculate values using the Cheng-Prusoff equation .
- Functional Activity : Assess via cAMP inhibition (CB1-mediated) or β-arrestin recruitment assays. For ex vivo validation, employ the mouse vas deferens twitch inhibition model, a hallmark of cannabinoid agonist activity .
Q. What regulatory considerations apply to in vivo studies with this compound in the United States?
Methodological Answer:
- DEA Scheduling : The compound is a Schedule I controlled substance under the Controlled Substances Act due to structural and functional similarity to AB-PINACA, a synthetic cannabinoid .
- Compliance : Obtain DEA registration (License Type 1) for Schedule I research. Adhere to strict inventory tracking and disposal protocols per 21 CFR §1301 .
Q. What are the primary metabolic pathways of this compound, and how are its metabolites identified?
Methodological Answer:
- Metabolism : Incubate with human liver microsomes (HLMs) or hepatocytes. Major pathways include oxidation of the pentyl chain (via CYP3A4/2C19) and hydrolysis of the carboxamide .
- Identification : Use LC-QTOF-MS to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards for structural confirmation .
Q. How is the compound’s stability assessed under various storage conditions?
Methodological Answer:
- Protocol : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- Analysis : Monitor degradation products via HPLC-UV and confirm stability-indicating methods with ≤2% degradation over 6 months at −20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions between high in vitro CB1 affinity and low in vivo efficacy observed with this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and blood-brain barrier penetration using in situ perfusion models.
- Metabolic Stability : Test in HLMs to identify rapid first-pass metabolism. Introduce deuterium or fluorination to the pentyl chain to block oxidative degradation .
Q. What structural modifications enhance selectivity for CB1 over CB2 receptors, and how are these evaluated?
Methodological Answer:
- Modifications : Replace the 4-chlorophenyl group with bulkier substituents (e.g., cyclohexylmethyl) to exploit CB1’s larger ligand-binding pocket.
- Evaluation : Compare binding ratios (CB1/CB2) and functional EC values in cAMP assays. For example, AB-CHMINACA (cyclohexylmethyl analog) shows 10-fold higher CB1 selectivity .
Q. What in vivo models are appropriate for assessing the compound’s abuse liability and neurotoxicity?
Methodological Answer:
Q. How does the compound’s activity compare to endogenous cannabinoids like anandamide in modulating synaptic plasticity?
Methodological Answer:
Q. What strategies mitigate off-target interactions with non-cannabinoid receptors (e.g., TRPV1, GPR55)?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
